molecular formula C20H22FN3O3 B13778273 Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate CAS No. 65872-81-3

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate

Cat. No.: B13778273
CAS No.: 65872-81-3
M. Wt: 371.4 g/mol
InChI Key: YFKYVTSQMSDASF-UHFFFAOYSA-N
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Description

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate is a structurally complex compound characterized by a quinazolinyl core modified with fluoromethyl, 2-methylphenyl, and oxo substituents. The butanamide moiety is linked to the quinazoline scaffold via an N-substitution, and the hydrate form indicates the presence of water molecules in its crystalline structure.

The fluoromethyl group may enhance metabolic stability and membrane permeability, while the 2-methylphenyl substituent could influence steric interactions with target proteins. The hydrate form likely impacts solubility and crystallinity, which are critical for pharmaceutical formulation .

Properties

CAS No.

65872-81-3

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(fluoromethyl)-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]butanamide;hydrate

InChI

InChI=1S/C20H20FN3O2.H2O/c1-3-6-19(25)22-14-9-10-16-15(11-14)20(26)24(18(12-21)23-16)17-8-5-4-7-13(17)2;/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,25);1H2

InChI Key

YFKYVTSQMSDASF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3C)CF.O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone nucleus is a bicyclic system combining a benzene ring fused to a pyrimidine ring with a keto group at the 4-position. The synthesis of this core typically follows classical methods involving:

Attachment of the 2-Methylphenyl Group at the 3-Position

The 3-(2-methylphenyl) substituent is introduced via:

Formation of the Butanamide Moiety and Hydrate

The butanamide group linked via the nitrogen atom is typically formed by:

  • Amide bond formation : Coupling of the quinazolinone intermediate bearing an amine group with butanoic acid derivatives (butanoyl chlorides or anhydrides) under peptide coupling conditions using reagents such as EDCI, DCC, or HATU.

  • Hydrate formation : The hydrate form is usually obtained by crystallization from aqueous solvents or controlled hydration during purification steps.

Typical Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Quinazolinone core synthesis Anthranilic acid + amide, cyclization Quinazolinone intermediate
2 Fluoromethylation DAST, Selectfluor, or fluoromethyl halides Introduction of fluoromethyl group at 2-position
3 2-Methylphenyl substitution Pd-catalyzed cross-coupling Attachment of 2-methylphenyl at 3-position
4 Amide bond formation Butanoyl chloride + amine, coupling reagents Formation of butanamide linkage
5 Hydrate crystallization Aqueous solvent crystallization Hydrate form of final compound

Research Findings and Optimization

  • Catalytic methods : Use of copper or palladium catalysts has improved yields and selectivity in the quinazolinone ring formation and substitution steps.

  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress and confirm product formation.

  • Purification : Recrystallization from methanol or aqueous solvents is standard to obtain pure hydrate forms.

  • Yield and scalability : Recent studies report yields around 70-80% for key steps with scalability demonstrated up to gram scales without loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazolinone core or the butanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Quinazoline derivatives are often explored for their anticancer properties. Research indicates that compounds similar to Butanamide can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Studies have shown that modifications in the quinazoline structure can enhance potency against various cancer cell lines .
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against certain bacterial strains. Its ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic agent. Research has demonstrated that quinazoline-based compounds can effectively combat resistant strains of bacteria .
  • Anti-inflammatory Effects
    • Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases. Compounds like Butanamide have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of quinazoline derivatives, including Butanamide, and evaluated their anticancer effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of Butanamide against Staphylococcus aureus. The compound was tested using disk diffusion methods, demonstrating effective inhibition zones compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall activity.

Comparison with Similar Compounds

2-Methyl Butyryl Fentanyl

A structurally related butanamide derivative, 2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (2-methyl butyryl fentanyl), shares the amide functional group but differs in its substitution pattern. Unlike the quinazolinyl-linked compound, this derivative features a piperidine ring and phenyl groups, classifying it as an opioid receptor agonist . Key differences include:

  • Target Specificity : The quinazolinyl butanamide may target kinase pathways, whereas 2-methyl butyryl fentanyl binds to opioid receptors.
  • Bioactivity : Opioid derivatives like 2-methyl butyryl fentanyl exhibit analgesic effects but carry addiction risks, whereas quinazoline derivatives are explored for anticancer applications.
Property Target Compound (Quinazolinyl Butanamide) 2-Methyl Butyryl Fentanyl
Core Structure Quinazoline Piperidine
Functional Groups Fluoromethyl, oxo, 2-methylphenyl Phenyl, phenylethyl
Primary Bioactivity Kinase inhibition (hypothesized) Opioid receptor agonism
Therapeutic Application Anticancer (potential) Analgesic

Azo Pigment Butanamides

Butanamide-based azo pigments, such as Pigment Yellow 3 (CAS 6486-23-3) and Pigment Orange 36 (CAS 12236-62-3), share the butanamide backbone but incorporate azo (-N=N-) linkages for coloration. These compounds are chemically distinct due to:

  • Substituents : Azo groups confer chromophoric properties, enabling use in dyes, whereas the quinazolinyl compound lacks such groups.
  • Applications : Azo pigments are industrially used for coloration, while the quinazolinyl derivative is likely tailored for biomedical research .

Hydroxamic Acid Derivatives

Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) share amide-like functional groups but differ in their metal-chelating hydroxamate (-NHOH) moiety. These compounds are often explored as histone deacetylase (HDAC) inhibitors, contrasting with the quinazolinyl butanamide’s hypothesized kinase-targeting mechanism.

Property Target Compound (Quinazolinyl Butanamide) Hydroxamic Acid Derivatives
Key Functional Group Amide Hydroxamate
Mechanism Kinase interaction (speculative) HDAC inhibition
Solubility Moderate (hydrate form) High (polar hydroxamate group)

Market and Regulatory Context

While the target compound’s commercial data are unavailable, market reports on similar butanamides (e.g., N,N'-1,4-phenylenebis[3-oxo-butanamide derivatives) highlight growing demand in pharmaceuticals and specialty chemicals . Regulatory documents note that structurally related butanamides, such as opioid derivatives, face strict controls due to misuse risks , underscoring the importance of functional group modifications in determining regulatory status.

Notes

  • Further experimental studies are needed to validate hypothesized bioactivities and physicochemical properties.

Biological Activity

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which includes a quinazolinone core modified with a fluoromethyl group and a butanamide side chain. This structural configuration is thought to enhance its interaction with biological targets.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound's structure allows it to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can effectively target the epidermal growth factor receptor (EGFR) pathway, leading to reduced tumor growth in various cancer models .

2. Antimicrobial Properties:
Butanamide derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluoromethyl group may contribute to enhanced membrane permeability and interaction with bacterial enzymes. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest potential as an antibiotic agent .

3. Antioxidant Activity:
The antioxidant capacity of the compound has been evaluated using assays such as DPPH and ABTS. These studies indicate that the compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The compound may inhibit specific kinases involved in signaling pathways critical for cell survival and proliferation.
  • Membrane Disruption: Its structural components may facilitate interactions with bacterial membranes, leading to cell lysis.
  • Radical Scavenging: The antioxidant properties are likely due to the ability of the compound's functional groups to donate electrons to free radicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against multiple bacterial strains
AntioxidantSignificant free radical scavenging

Recent Research Insights

A recent study highlighted the effectiveness of similar quinazolinone derivatives in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study reported IC50 values indicating potent anticancer activity, suggesting that modifications like fluoromethyl groups enhance bioactivity .

Another investigation into the antimicrobial properties revealed that the compound exhibited a broad spectrum of activity against pathogens including Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?

The synthesis of this quinazolinyl-based butanamide derivative requires multi-step optimization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for fluoromethyl group introduction .
  • Temperature control : Maintain 60–80°C during cyclization to minimize side-product formation .
  • Catalysts : Use Pd/C or Cu(I) catalysts for aryl coupling steps to improve yield . Methodological validation involves tracking intermediates via TLC and HPLC (>95% purity thresholds) .

Q. How can structural characterization be rigorously performed for this compound?

Employ a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the fluoromethyl group (δ ~4.8–5.2 ppm for -CH2F) and hydrate stability (broad OH peaks) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 438.15) .
  • XRD : Single-crystal X-ray diffraction to resolve the 3D conformation of the quinazolinone core and hydrate interactions .

Q. What experimental protocols ensure hydration stability during storage and handling?

  • Storage : Use desiccants (silica gel) at –20°C to prevent hydrate dissociation .
  • Stability assays : Conduct dynamic vapor sorption (DVS) to monitor water uptake/loss under varying humidity (25–75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions or hydration states. Mitigation strategies include:

  • Standardized hydration control : Pre-equilibrate samples at 50% RH for 48 hours before bioassays .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) with IC50 curves (n ≥ 3) .
  • Analytical cross-checks : Compare LC-MS profiles of bioactive vs. inactive batches to identify degradation products .

Q. What mechanistic insights can be gained from studying the fluoromethyl group's role in target binding?

  • Isotopic labeling : Synthesize ¹⁸F/¹⁹F analogs to track binding kinetics via PET or NMR .
  • Molecular dynamics (MD) simulations : Model interactions with kinase targets (e.g., EGFR) to assess fluoromethyl-induced conformational changes .
  • Competitive binding assays : Use TR-FRET to quantify displacement of native substrates in the presence of fluoromethyl derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's selectivity?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 2-methylphenyl position to evaluate steric/electronic effects .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual analogs before synthesis .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies?

  • Hierarchical Bayesian modeling : Account for inter-experiment variability by pooling data across labs .
  • ANOVA with post-hoc tests : Identify outliers in triplicate datasets (p < 0.05 significance threshold) .

Q. How should researchers integrate computational and experimental data to refine synthetic protocols?

  • DFT calculations : Optimize transition states for fluoromethylation steps to predict rate-limiting barriers .
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize solvent/catalyst/temperature variables .

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